2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
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Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as thiazolopyrimidines . These compounds are characterized by a pyrimidine ring fused to a thiazole ring . They have been the subject of research due to their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been synthesized via reactions involving hydrazonoyl halides .Scientific Research Applications
Antimicrobial and Antioxidant Activities
- The synthesis of 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives, closely related to the specified compound, demonstrated antimicrobial and antioxidant properties. These derivatives showed significant antibacterial effects against specific test cultures, comparable to control drugs like vancomycin. One derivative, in particular, exhibited promising potential for further structural modification to enhance its antioxidant effect (Litvinchuk et al., 2021).
Antitumor Activities
- New pyrazolo[3,4-d]pyrimidine derivatives, structurally related to the queried compound, have been synthesized and shown to possess antitumor activity. Specifically, they demonstrated effectiveness against human breast adenocarcinoma cell lines, with some derivatives exhibiting mild to moderate activity compared to doxorubicin, a reference antitumor (El-Morsy et al., 2017).
Synthesis and Reactions for Medicinal Applications
- The synthesis and reactions of various 2-thioxo-tetrahydropyrimidine derivatives, which are structurally similar to the compound , have been explored. These derivatives have shown potential in the preparation of compounds with medicinal properties, particularly in the development of anticancer drugs (Kappe & Roschger, 1989).
Biological Activities
- Several studies have synthesized and evaluated novel derivatives of thiazolo[4,5-d]pyrimidines for their potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic effects. These activities were tested against various bacterial strains and cancer cell lines, demonstrating significant biocidal properties in some cases (Youssef & Amin, 2012).
Properties
IUPAC Name |
2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S4/c1-12-6-3-4-9-15(12)25-18-17(31-21(25)28)19(27)24-20(23-18)30-11-16(26)22-13-7-5-8-14(10-13)29-2/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRQZOLAVRJSMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)SC)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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